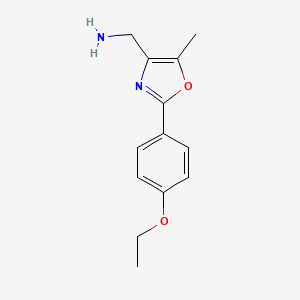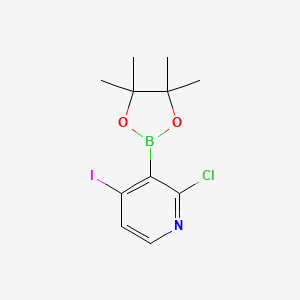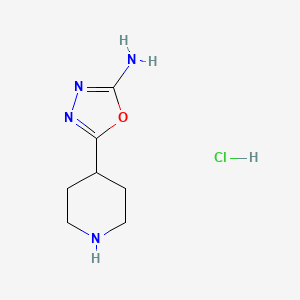
4,6-二甲基-2-(1H-吡咯-1-基)烟腈
描述
Synthesis Analysis
In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is represented by the linear formula C10 H11 N3 . The InChI Code for this compound is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of new heterocycles . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .科学研究应用
抗菌和抗结核药物
最近的研究合成了吡咯-1-基化合物的衍生物,包括4,6-二甲基-2-(1H-吡咯-1-基)烟腈,它们显示出有希望的抗菌和抗结核活性 。这些化合物已在体外测试了其对关键细菌酶(如烯酰基ACP还原酶和DHFR)的抑制作用,这些酶对细菌生长和复制至关重要。分子对接研究表明,这些化合物可以有效地结合到这些酶的活性位点,可能导致针对细菌感染的新型治疗剂的开发。
药理学研究
在药理学中,吡咯-1-基部分经常因其潜在的治疗特性而被探索。像4,6-二甲基-2-(1H-吡咯-1-基)烟腈这样的化合物可能被研究其药代动力学,包括吸收、分布、代谢、排泄和毒性(ADMET)研究。 这些研究对于了解化合物在生物系统中的行为及其作为候选药物的适用性至关重要 。
生物化学应用
在生物化学中,此类化合物用于研究酶相互作用和作用机制。例如,前面提到的分子对接研究提供了关于这些分子如何抑制作为抗生素治疗目标的酶的见解。 这可以导致发现新的生物化学途径和药物开发靶点 。
分析化学
在分析化学中,像4,6-二甲基-2-(1H-吡咯-1-基)烟腈这样的化合物可以用作各种化学分析中的标准品或试剂。 它们可用于校准仪器或作为质谱分析中的参考化合物,以识别和量化其他物质 。
材料科学
虽然没有明确提到这种特定化合物在材料科学中的直接应用,但吡咯-1-基衍生物通常用于合成新型材料。 它们可以促进有机半导体、导电聚合物或作为金属有机框架(MOF)中的配体的开发 。
环境科学
此类化合物的抗菌特性可以应用于环境科学中,以开发生物杀灭剂或抗菌涂层,帮助控制表面或水处理过程中的细菌生长 。
单克隆抗体生产
已发现一种相关化合物可以增加细胞培养物中单克隆抗体的产量,这在生物技术和制药制造中具有重要应用。 这表明4,6-二甲基-2-(1H-吡咯-1-基)烟腈也可以研究其类似应用 。
治疗化合物开发
具有吡咯-1-基的化合物已被开发为抗结核治疗剂。 它们在细胞培养物中刺激抗体产生的能力使其在开发新的治疗方法中具有价值 。
作用机制
Target of Action
The primary targets of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile are the enzymes Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in fatty acid synthesis.
Mode of Action
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase . This binding inhibits the activity of these enzymes, leading to disruption in the synthesis of nucleic acids and fatty acids, respectively.
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase affects multiple biochemical pathways. The disruption of DHFR activity impacts the folate pathway, leading to a decrease in the synthesis of nucleic acids. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential cellular components .
Result of Action
The molecular and cellular effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely due to the disruption of nucleic acid and fatty acid synthesis.
Action Environment
The action, efficacy, and stability of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be influenced by various environmental factors. For instance, in cell culture experiments, the compound’s effects were observed under conditions of 37.0 ̊C in 5% CO2-enriched air . .
生化分析
Biochemical Properties
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions at the enzyme’s active site. The inhibition of these enzymes can lead to disruptions in essential metabolic pathways, making 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile on various types of cells and cellular processes have been extensively studied. This compound has been found to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the production of intracellular adenosine triphosphate, which is crucial for cellular energy metabolism. 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress and energy production.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile involves its binding interactions with specific biomolecules and enzymes. This compound exerts its effects by forming hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition . The inhibition of dihydrofolate reductase and enoyl-acyl carrier protein reductase disrupts essential metabolic pathways, resulting in reduced cell proliferation and increased cell death. Additionally, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can modulate gene expression by affecting transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced cell proliferation and tumor growth . At higher doses, 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.
Metabolic Pathways
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions disrupt the normal metabolic flux, leading to altered levels of key metabolites and reduced cellular proliferation. The compound’s effects on metabolic pathways make it a potential candidate for targeting metabolic disorders and cancer.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile within tissues can affect its therapeutic efficacy and potential side effects, making it essential to understand its transport mechanisms for effective drug delivery.
Subcellular Localization
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURUFUYSOWROIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)



![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)



![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)

